molecular formula C15H20N4O B1386093 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1094668-16-2

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No. B1386093
CAS RN: 1094668-16-2
M. Wt: 272.35 g/mol
InChI Key: SPFNBVMQUZXECH-UHFFFAOYSA-N
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Description

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane, also known as 4-Methyl-1,4-diazepane-1-oxa-3-azacyclohexane, is a heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a cyclic compound containing a five-membered ring of two nitrogen atoms, two oxygen atoms and one carbon atom, with a methyl group attached to the nitrogen atom. The compound is a white crystalline solid with a melting point of 185-186°C. It is soluble in water, alcohol, and a variety of organic solvents.

Scientific Research Applications

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 1,4-diazepane-1-oxa-3-azacyclohexane-2-thione, 1,4-diazepane-1-oxa-3-azacyclohexane-2-thiol, and 1,4-diazepane-1-oxa-3-azacyclohexane-2-sulfonamide. It has also been used in the synthesis of polymers and polymeric materials, as well as in the synthesis of drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It is also believed to have anti-inflammatory, anti-oxidative, and anti-cancer activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-diazepane-1-oxa-3-azacyclohexane are not yet fully understood. However, it is thought to have anti-inflammatory, anti-oxidative, and anti-cancer activities. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta).

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in laboratory experiments include its low cost, ease of synthesis, and potential for use in a wide range of applications. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

For the use of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in scientific research include further investigation into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its anti-inflammatory, anti-oxidative, and anti-cancer activities could lead to the development of new therapeutic agents. Finally, further investigation into its potential for use in the synthesis of polymers and polymeric materials could lead to the development of new materials with improved properties.

Synthesis Methods

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-methylphenol with sodium nitrite in the presence of acetic acid, followed by the reaction of the resulting nitroso compound with diazomethane. Another method involves the reaction of 4-methylphenol with sodium nitrite in the presence of acetic acid, followed by the reaction of the resulting nitroso compound with p-toluenesulfonylhydrazide. The compound can also be synthesized by the reaction of 4-methylphenol with 2-chloro-1,3-dioxane in the presence of acetic acid.

properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-14(20-18-15)11-19-9-2-7-16-8-10-19/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFNBVMQUZXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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